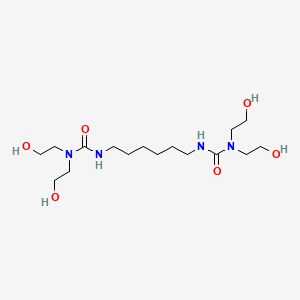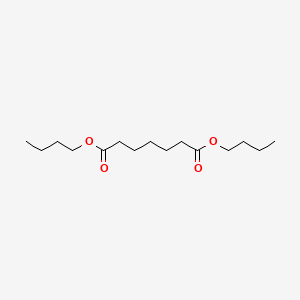![molecular formula C19H17NO B14660791 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline CAS No. 38334-64-4](/img/structure/B14660791.png)
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by an ethoxy group at the 6th position and a phenylethenyl group at the 2nd position, exhibits unique chemical properties that make it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Toluene or ethanol
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Aplicaciones Científicas De Investigación
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methoxy-2-[(E)-2-phenylethenyl]quinoline
- 6-ethoxy-2-[(E)-2-phenylvinyl]quinoline
Comparison
Compared to similar compounds, 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline exhibits unique properties due to the presence of the ethoxy group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the phenylethenyl group contributes to its stability and reactivity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
38334-64-4 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C19H17NO/c1-2-21-18-12-13-19-16(14-18)9-11-17(20-19)10-8-15-6-4-3-5-7-15/h3-14H,2H2,1H3/b10-8+ |
Clave InChI |
ACPWHKXBZIPXKQ-CSKARUKUSA-N |
SMILES isomérico |
CCOC1=CC2=C(C=C1)N=C(C=C2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(C=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


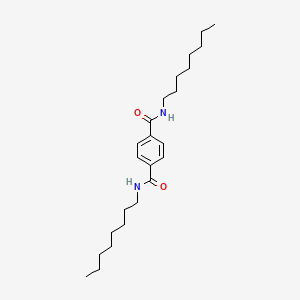
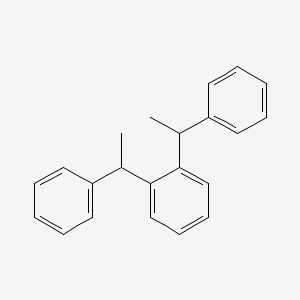
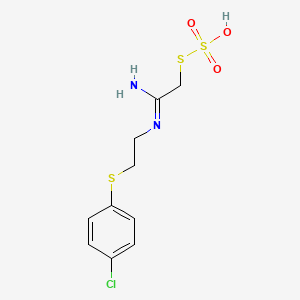
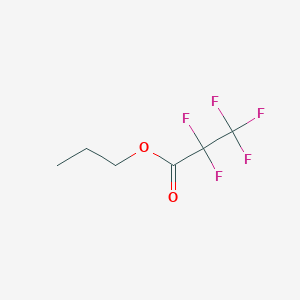

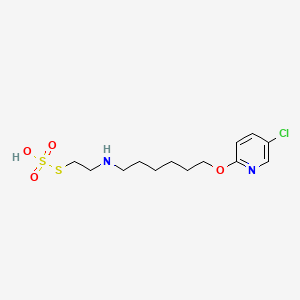
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
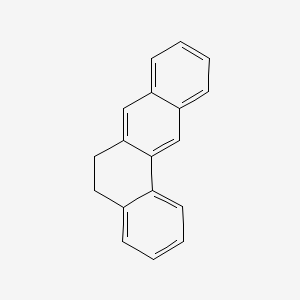

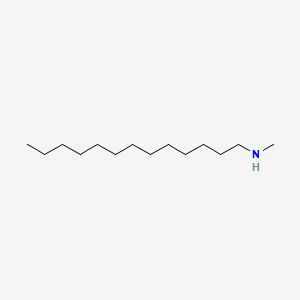
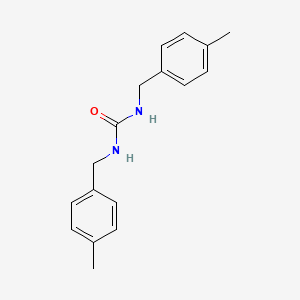
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
